molecular formula C24H22F3N7O2 B3613778 N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE

N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE

Cat. No.: B3613778
M. Wt: 497.5 g/mol
InChI Key: JTZJJYHXNUGMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety, a morpholine ring, and a trifluoromethoxy-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE typically involves multiple steps, including the formation of the quinoline and triazine cores, followed by the introduction of the morpholine and trifluoromethoxy-aniline groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the quinoline or triazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids depending on the substituent being replaced.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The quinoline and triazine moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.

    N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(METHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE: Similar but with a methoxy group instead of trifluoromethoxy.

Uniqueness

The presence of the trifluoromethoxy group in N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-N-(2-methylquinolin-6-yl)-6-morpholin-4-yl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N7O2/c1-15-2-3-16-14-18(6-9-20(16)28-15)30-22-31-21(32-23(33-22)34-10-12-35-13-11-34)29-17-4-7-19(8-5-17)36-24(25,26)27/h2-9,14H,10-13H2,1H3,(H2,29,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZJJYHXNUGMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC(F)(F)F)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 2
Reactant of Route 2
N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 3
Reactant of Route 3
N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 4
Reactant of Route 4
N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 5
Reactant of Route 5
N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE
Reactant of Route 6
Reactant of Route 6
N-(2-METHYL-6-QUINOLYL)-N-{4-MORPHOLINO-6-[4-(TRIFLUOROMETHOXY)ANILINO]-1,3,5-TRIAZIN-2-YL}AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.